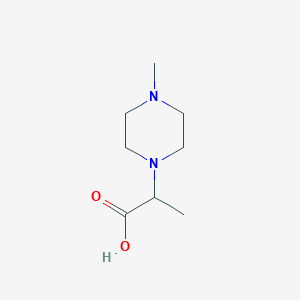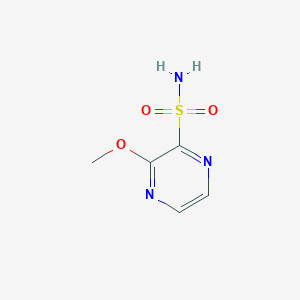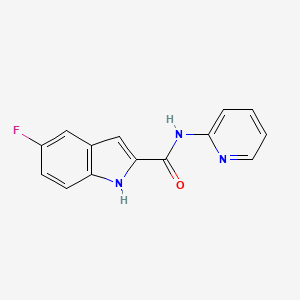
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) typically involves the reaction of 5-fluoroindole with 2-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) can be compared with other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide
- 5-chloro-N-phenyl-1H-indole-2-carboxamide These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
Molekularformel |
C14H10FN3O |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
5-fluoro-N-pyridin-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-5-11-9(7-10)8-12(17-11)14(19)18-13-3-1-2-6-16-13/h1-8,17H,(H,16,18,19) |
InChI-Schlüssel |
REMADOXQUJVXEN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


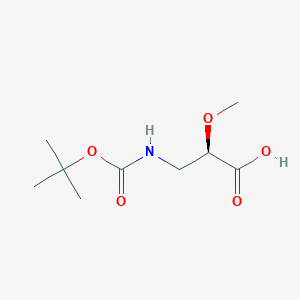
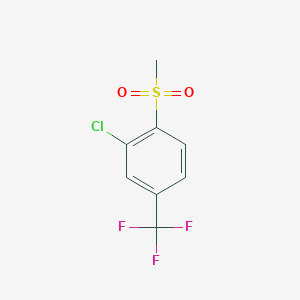
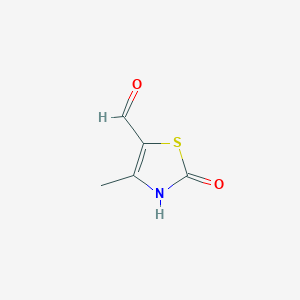


![Ethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1646210.png)
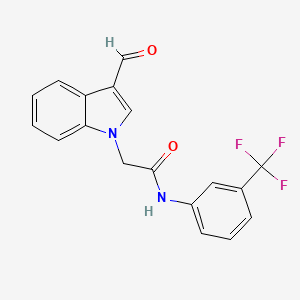
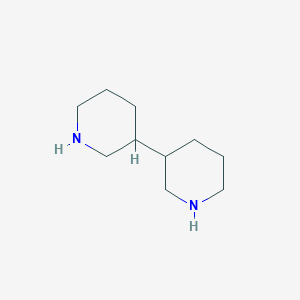
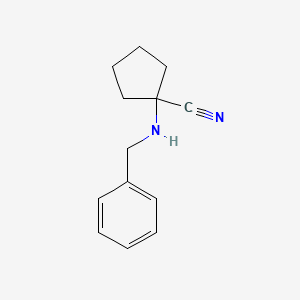
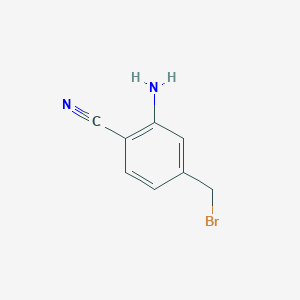
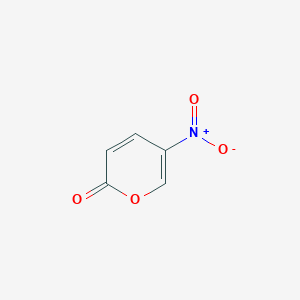
![(3'-Methoxy[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1646232.png)
